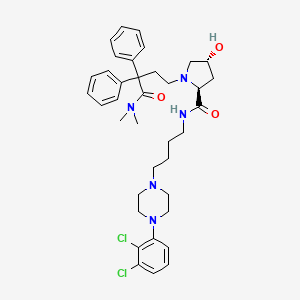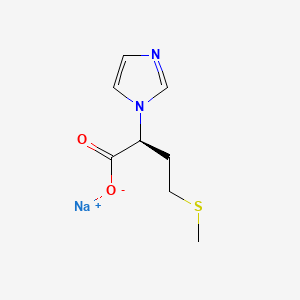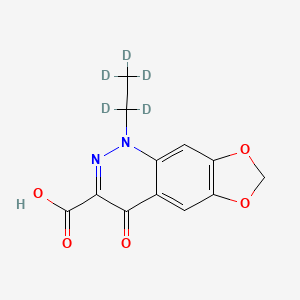
Cinoxacin-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinoxacin-d5 is a deuterium-labeled derivative of Cinoxacin, a synthetic antimicrobial agent related to the quinolone class of orally active antibacterial agents. This compound is primarily used in scientific research and has antibacterial activity against many gram-negative aerobic bacteria. It inhibits bacterial DNA synthesis and is used for the research of urinary tract infections and bacterial prostatitis .
準備方法
Synthetic Routes and Reaction Conditions
Cinoxacin-d5 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the Cinoxacin molecule. The synthetic route involves the deuteration of specific hydrogen atoms in the Cinoxacin structure. This process typically requires the use of deuterated reagents and solvents under controlled reaction conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes using deuterated reagents and solvents. The process is optimized to achieve high yields and purity of the deuterium-labeled compound. The final product is subjected to rigorous quality control measures to ensure its suitability for scientific research applications .
化学反応の分析
Types of Reactions
Cinoxacin-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
科学的研究の応用
Cinoxacin-d5 is widely used in scientific research due to its unique properties as a deuterium-labeled compound. Some of its applications include:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Cinoxacin.
Biology: Employed in research on bacterial DNA synthesis and the mechanisms of antibacterial activity.
Medicine: Investigated for its potential use in the treatment of urinary tract infections and bacterial prostatitis.
Industry: Utilized in the development of new antibacterial agents and the study of drug interactions .
作用機序
Cinoxacin-d5 exerts its effects by binding strongly, but reversibly, to bacterial DNA. This binding interferes with the synthesis of RNA and, consequently, with protein synthesis. Additionally, this compound inhibits DNA gyrase, an enzyme necessary for proper replicated DNA separation. By inhibiting this enzyme, DNA replication and cell division are inhibited, leading to the antibacterial activity of the compound .
類似化合物との比較
Cinoxacin-d5 is similar to other quinolone antibiotics, such as nalidixic acid and oxolinic acid. it possesses some distinct characteristics:
Deuterium Labeling: The incorporation of deuterium in this compound affects its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research.
Antibacterial Activity: This compound has greater activity against certain strains of Enterobacteriaceae compared to nalidixic acid .
Similar Compounds
- Nalidixic Acid
- Oxolinic Acid
- Ciprofloxacin
- Norfloxacin
This compound’s unique properties and applications make it a valuable compound in various fields of scientific research.
特性
分子式 |
C12H10N2O5 |
|---|---|
分子量 |
267.25 g/mol |
IUPAC名 |
4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O5/c1-2-14-7-4-9-8(18-5-19-9)3-6(7)11(15)10(13-14)12(16)17/h3-4H,2,5H2,1H3,(H,16,17)/i1D3,2D2 |
InChIキー |
VDUWPHTZYNWKRN-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3 |
正規SMILES |
CCN1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


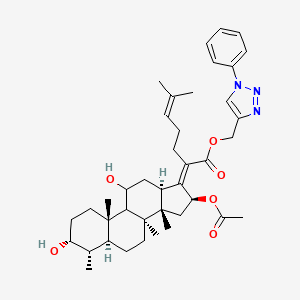
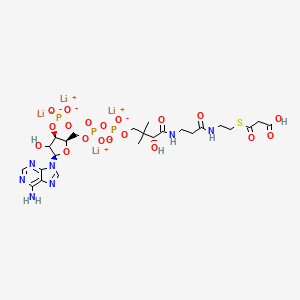
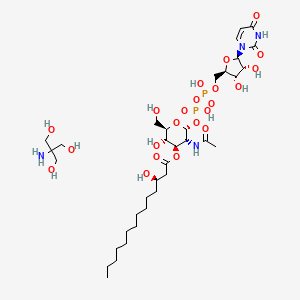
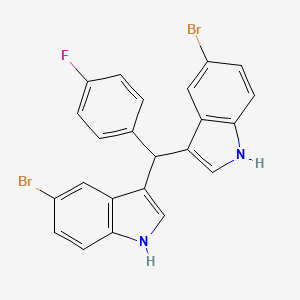
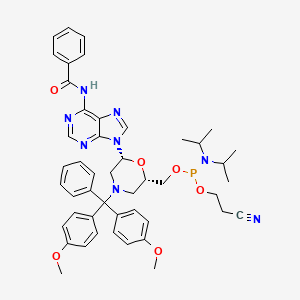
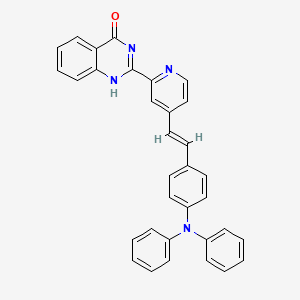
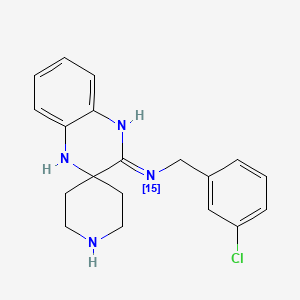
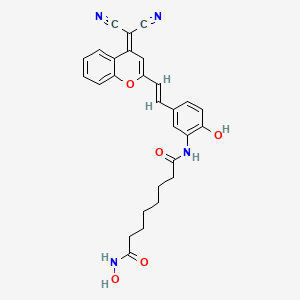
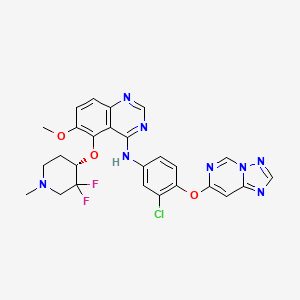
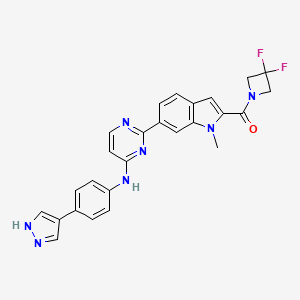
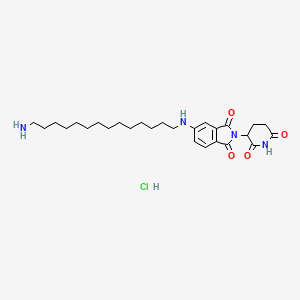
![[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12379310.png)
